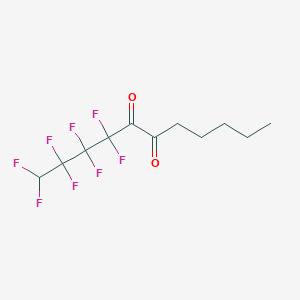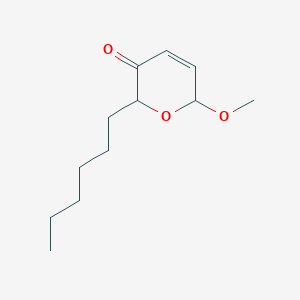![molecular formula C15H12Cl2O5S B14516228 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate CAS No. 62807-05-0](/img/structure/B14516228.png)
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is an organic compound characterized by its complex structure, which includes dichloro, methylphenoxy, and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 4-methylphenol in the presence of a sulfonyl chloride reagent. The resulting intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted phenyl acetates.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methylphenoxy acetate
- 2,4-Dichloro-6-methylphenol
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate is unique due to its combination of dichloro, methylphenoxy, and sulfonyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
62807-05-0 |
|---|---|
Formule moléculaire |
C15H12Cl2O5S |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
[2,4-dichloro-6-(4-methylphenoxy)sulfonylphenyl] acetate |
InChI |
InChI=1S/C15H12Cl2O5S/c1-9-3-5-12(6-4-9)22-23(19,20)14-8-11(16)7-13(17)15(14)21-10(2)18/h3-8H,1-2H3 |
Clé InChI |
KZDVAHGHTXWEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)



